molecular formula C9H11NO2 B8487732 5-Propoxypyridine-2-carboxaldehyde

5-Propoxypyridine-2-carboxaldehyde

Cat. No.: B8487732
M. Wt: 165.19 g/mol
InChI Key: LGGVRFFCBXGCLM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. nih.gov Its unique electronic properties and structural features make it a versatile building block in a vast array of applications. Pyridine and its derivatives are integral to medicinal chemistry, serving as the core scaffold in numerous FDA-approved drugs. rsc.orgnih.gov Their presence is crucial in natural products like vitamins (niacin, vitamin B6), alkaloids, and coenzymes. nih.govtandfonline.com

In synthetic chemistry, the pyridine scaffold offers several advantages. The nitrogen atom imparts a basic character and influences the ring's reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This predictable reactivity allows chemists to perform regioselective functionalization. Furthermore, pyridine derivatives are widely used as ligands in organometallic chemistry and catalysis, and as components in the development of functional nanomaterials. nih.gov The ability of the pyridine nucleus to improve water solubility is another key feature that makes it a "privileged scaffold" in drug design and discovery. nih.govtandfonline.com

The Role of Carboxaldehyde Functionality within Pyridine Chemistry

When a carboxaldehyde (or formyl) group (-CHO) is attached to a pyridine ring, it introduces a highly reactive electrophilic center. solubilityofthings.comontosight.ai This functionality dramatically expands the synthetic possibilities for the molecule. The aldehyde group is a versatile handle for a multitude of chemical transformations:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, a foundational reaction in organic synthesis. solubilityofthings.comwikipedia.org

Schiff Base Formation: Pyridine carboxaldehydes readily react with primary amines to form imines, also known as Schiff bases. These products are important ligands in coordination chemistry, capable of forming stable complexes with various metals. wikipedia.org

Reductive Amination: The intermediate imine can be reduced to form a stable secondary amine, a common strategy in the synthesis of pharmaceutical compounds. wikipedia.org

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important functional groups.

Carbon-Carbon Bond Formation: The aldehyde group can participate in classic C-C bond-forming reactions such as the Wittig reaction and aldol (B89426) condensations.

The position of the carboxaldehyde group on the pyridine ring influences its reactivity and the steric properties of its derivatives. solubilityofthings.com For instance, 2-pyridinecarboxaldehydes are known to form stable bidentate ligands by coordinating to a metal center through both the pyridine nitrogen and the aldehyde oxygen. wikipedia.orgnih.gov

Positioning of 5-Propoxypyridine-2-carboxaldehyde within Current Pyridine Derivative Research

This compound is a substituted pyridine derivative that combines the features of the pyridine scaffold, the reactivity of a 2-carboxaldehyde, and the electronic and steric influence of a 5-propoxy group (-OCH2CH2CH3). While not as ubiquitous as simpler pyridine aldehydes, it serves as a valuable intermediate in targeted synthetic applications.

Research on this compound and its analogs focuses on leveraging its specific substitution pattern. The propoxy group at the 5-position acts as an electron-donating group, which can modulate the electronic properties of the pyridine ring and the reactivity of the aldehyde. This makes it a tailored building block for the synthesis of more complex molecules with specific biological or material properties. For example, substituted pyridine carboxaldehydes are crucial starting materials in the creation of inhibitors for various enzymes and as precursors for novel ligands in catalysis. The synthesis of such specialized aldehydes often involves multi-step processes, starting from more common pyridine derivatives. For instance, a common strategy to produce a 2-carboxaldehyde involves the oxidation of a 2-methyl group on the pyridine ring. google.com

The data below provides the basic chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C9H11NO2
Molar Mass 165.19 g/mol

| CAS Number | 850357-56-1 |

This data is compiled from chemical supplier databases and may vary slightly between sources.

The compound's structure is analogous to other substituted pyridine-2-carboxaldehydes that are used as intermediates. For example, 5-bromopyridine-2-carbaldehyde (B1277881) is a known precursor in synthetic chemistry, highlighting the utility of functional groups at the 5-position to guide further reactions. nih.gov Similarly, the synthesis of thiosemicarbazones, a class of compounds with potential biological activity, often starts from substituted pyridine-2-carboxaldehydes. google.com The presence of the propoxy group in this compound makes it a specific tool for researchers aiming to create molecules with tailored lipophilicity and electronic characteristics for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-propoxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-2-5-12-9-4-3-8(7-11)10-6-9/h3-4,6-7H,2,5H2,1H3

InChI Key

LGGVRFFCBXGCLM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Propoxypyridine 2 Carboxaldehyde

Direct Synthetic Routes to Pyridine (B92270) Carboxaldehydes

Direct synthetic routes to pyridine carboxaldehydes, such as 5-propoxypyridine-2-carboxaldehyde, offer an efficient means to access this class of compounds. These methods typically involve the introduction or unmasking of the aldehyde functionality at the C-2 position of a pyridine ring that already bears the desired 5-propoxy substituent.

Oxidative Strategies for Aldehyde Formation

A prominent and widely utilized strategy for the synthesis of aldehydes is the oxidation of primary alcohols. In the context of this compound, this would involve the oxidation of (5-propoxypyridin-2-yl)methanol (B1625499).

The selective oxidation of a primary alcohol, such as (5-propoxypyridin-2-yl)methanol, to the corresponding aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents and conditions have been developed for this transformation. The synthesis of the precursor alcohol, (5-propoxypyridin-2-yl)methanol, can be envisioned starting from commercially available materials. For instance, (5-methoxypyridin-2-yl)methanol (B151836) is a known compound, and a similar synthetic approach can be adapted for the propoxy analogue. nih.gov

A plausible route to (5-propoxypyridin-2-yl)methanol could start from 5-hydroxypyridine-2-carboxylic acid. The hydroxyl group can be propoxylated via a Williamson ether synthesis, followed by reduction of the carboxylic acid to the primary alcohol.

PrecursorReagent/ConditionProduct
5-Hydroxypyridine-2-carboxylic acid1. Base (e.g., NaH), Propyl halide2. Reducing agent (e.g., LiAlH4)(5-Propoxypyridin-2-yl)methanol
(5-Propoxypyridin-2-yl)methanolOxidizing agent (e.g., PCC, DMP)This compound

A highly effective and chemoselective method for the oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant. The TEMPO/iodobenzene diacetate (IBD) system is a well-established protocol that offers mild reaction conditions and high yields. This method is particularly suitable for substrates bearing other sensitive functional groups.

The oxidation of (5-propoxypyridin-2-yl)methanol using the TEMPO/IBD protocol would proceed under neutral or slightly basic conditions, minimizing the risk of side reactions involving the pyridine nitrogen or the propoxy ether linkage. The reaction is typically carried out in a suitable organic solvent such as dichloromethane (B109758) at or below room temperature.

A general representation of the TEMPO/IBD oxidation is as follows:

(5-propoxypyridin-2-yl)methanol + TEMPO (cat.) + IBD → this compound

The catalytic cycle involves the oxidation of TEMPO to the corresponding oxoammonium ion by IBD, which then acts as the active oxidant for the alcohol.

ReactantReagentsProduct
(5-Propoxypyridin-2-yl)methanolTEMPO, Iodosobenzene diacetate (IBD)This compound

Functional Group Interconversion Approaches for Aldehyde Introduction

An alternative to the direct oxidation of a pre-existing alcohol involves the transformation of other functional groups at the C-2 position of the pyridine ring into an aldehyde.

Ozonolysis provides a powerful method for the cleavage of carbon-carbon double bonds to yield carbonyl compounds. masterorganicchemistry.com In this context, this compound could be synthesized via the ozonolysis of a 2-vinyl-5-propoxypyridine precursor. nih.govresearchgate.net The synthesis of vinylpyridines can be achieved through various methods, including the condensation of the corresponding methylpyridine with formaldehyde (B43269). chemicalbook.comnih.gov

The synthesis of the required 2-vinyl-5-propoxypyridine could start from 5-propoxy-2-methylpyridine. This precursor could potentially be synthesized from 5-hydroxy-2-methylpyridine (B31158) via Williamson ether synthesis. The subsequent reaction with formaldehyde would yield the 2-(hydroxyethyl)pyridine derivative, which upon dehydration would furnish 2-vinyl-5-propoxypyridine. Ozonolysis of this vinyl compound, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would then yield the desired this compound. masterorganicchemistry.comorganic-chemistry.org

PrecursorReagent/ConditionIntermediateFinal Product
5-Hydroxy-2-methylpyridine1. Base, Propyl halide5-Propoxy-2-methylpyridine
5-Propoxy-2-methylpyridine1. Formaldehyde2. Dehydration2-Vinyl-5-propoxypyridine
2-Vinyl-5-propoxypyridine1. O32. Reductive workup (e.g., DMS)This compound

Beyond ozonolysis, other transformations of a vinyl group can lead to an aldehyde. However, ozonolysis remains one of the most direct and high-yielding methods for this specific conversion. The synthesis of the vinylic precursor, 2-vinyl-5-propoxypyridine, is a key step in this synthetic strategy. As mentioned, this can be prepared from 5-propoxy-2-methylpyridine. google.comchemicalbook.com The reaction conditions for the condensation with formaldehyde and subsequent dehydration need to be carefully controlled to achieve good yields. chemicalbook.com

Multi-Step Synthesis Utilizing Substituted Pyridine Intermediates

A prevalent and logical approach to constructing this compound involves the use of pre-functionalized pyridine intermediates. This strategy allows for controlled, position-specific modifications of the pyridine ring, ensuring the final product has the correct arrangement of substituents. The synthesis typically begins with a pyridine ring that already contains one or more of the desired functionalities or a group that can be readily converted into one.

A key strategy for synthesizing this compound employs a halogenated pyridine carboxaldehyde as the starting material. 5-Bromopyridine-2-carboxaldehyde is a particularly useful precursor for this purpose. nih.govsigmaaldrich.com This intermediate already possesses the aldehyde group at the C-2 position and a halogen atom at the C-5 position, which serves as an excellent leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction.

The presence of the electron-withdrawing aldehyde group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the bromide ion. This makes the C-5 position susceptible to substitution by an incoming nucleophile. 5-Bromopyridine-2-carboxaldehyde is a solid at room temperature with a melting point of 91-96 °C. sigmaaldrich.com

Table 1: Key Intermediates in the Halogen-Based Synthetic Route

Compound Name CAS Number Molecular Formula Role in Synthesis
5-Bromopyridine-2-carboxaldehyde 31181-90-5 C₆H₄BrNO Starting Material nih.gov
Sodium propoxide 2273-00-9 C₃H₇NaO Nucleophilic Reagent

This table is generated based on the described synthetic pathway.

The introduction of the propoxy group at the 5-position is typically achieved through an alkoxylation reaction, a class of nucleophilic aromatic substitution. In this step, the halogenated precursor, 5-Bromopyridine-2-carboxaldehyde, is treated with a propanol (B110389) source in the presence of a base, or more commonly, with a pre-formed alkali metal propoxide, such as sodium propoxide (NaOPr) or potassium propoxide (KOPr).

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the alkoxide salt and facilitate the substitution. The propoxide ion acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of an ether linkage. This results in the desired this compound. The efficiency of this ether synthesis depends on factors like reaction temperature, the choice of base, and the solvent system.

Ensuring the integrity of the aldehyde group during the synthesis is a critical aspect of chemo- and regioselectivity. The aldehyde functional group is sensitive to both nucleophilic attack and oxidation. During the alkoxylation step, where a strong nucleophile (propoxide) is used, there is a potential for side reactions at the aldehyde's carbonyl carbon.

To prevent this, a common strategy involves the use of protecting groups. The aldehyde can be temporarily converted into a less reactive functional group, such as an acetal (B89532), by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This acetal is stable under the basic conditions of the alkoxylation reaction. After the propoxy group has been successfully installed, the protecting group is removed by acid-catalyzed hydrolysis, regenerating the aldehyde functional group to yield the final product. This protection-deprotection sequence ensures that the transformation is chemoselective, with the reaction occurring only at the intended C-Br bond. The regioselectivity is inherently controlled by the starting material, which already has the functional groups at the desired positions. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net These principles can be applied to the multi-step synthesis of this compound to create a more sustainable process.

Key green approaches applicable to this synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for the alkoxylation step. nih.gov Microwave heating often leads to higher yields and cleaner reactions compared to conventional heating methods. nih.gov

Use of Greener Solvents: Traditional polar aprotic solvents like DMF and DMSO are effective but pose environmental and health concerns. Green chemistry encourages their replacement with more benign alternatives, such as ionic liquids or bio-based solvents like Cyrene (dihydrolevoglucosenone), where feasible. rasayanjournal.co.in

Catalytic Approaches: Instead of using a stoichiometric amount of a strong base to generate the propoxide, catalytic methods can be explored. For instance, copper- or palladium-catalyzed etherification reactions (such as the Ullmann or Buchwald-Hartwig reactions) can often proceed under milder conditions and with a wider substrate scope, although this adds the consideration of metal catalyst removal.

Atom Economy: The chosen synthetic route is inherently efficient in terms of atom economy, as the main transformation is a substitution reaction where the primary atoms of the reactants are incorporated into the product. Optimizing reaction yields further enhances this.

Tandem or One-Pot Reactions: Developing a process where multiple steps can be performed in a single reaction vessel without isolating intermediates can significantly reduce waste, solvent usage, and operational time. acs.org For example, a one-pot procedure could involve the in-situ formation of the propoxide followed directly by the SNAr reaction.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Application to Synthesis of this compound Potential Benefit
Energy Efficiency Use microwave irradiation for the alkoxylation step. Reduced reaction time and energy consumption. nih.gov
Safer Solvents Replace traditional solvents (e.g., DMF) with greener alternatives like ionic liquids or bio-solvents. Reduced toxicity and environmental impact. rasayanjournal.co.inbiosynce.com
Catalysis Employ catalytic systems (e.g., copper-catalyzed Ullmann condensation) for the C-O bond formation. Milder reaction conditions, reduced need for strong bases.
Waste Prevention Optimize reaction conditions to maximize yield and minimize by-product formation. Less waste generated, improved process efficiency.

| Process Intensification | Develop a one-pot synthesis where the aldehyde is protected and the alkoxylation occurs in the same vessel. | Reduced solvent use, energy, and purification steps. acs.org |

This table is generated based on established green chemistry principles and their potential application to the described synthesis.

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in this compound is a site of significant chemical activity, readily undergoing nucleophilic addition reactions. wikipedia.org The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. youtube.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction type for aldehydes. wikipedia.org It involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated. youtube.com

A prominent reaction of this compound is its condensation with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orglibretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org The resulting iminopyridine compounds are valuable as bidentate ligands in coordination chemistry, capable of forming stable complexes with various metal ions. wikipedia.org The formation of such complexes can be robust. wikipedia.org

The general mechanism for Schiff base formation involves the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by a series of proton transfers and the eventual elimination of water to yield the imine. libretexts.orgwizeprep.com The stability of aromatic aldehyde-derived Schiff bases, like those from this compound, is enhanced by conjugation. nih.gov

Research has shown that Schiff bases derived from pyridine-2-carboxaldehyde and its derivatives can form complexes with metals like copper(II), nickel(II), and cobalt(II). researchgate.netnih.gov These complexes often exhibit interesting properties and have been investigated for their catalytic activity. researchgate.netnih.gov For instance, copper(II) complexes with Schiff base ligands have been used as catalysts in oxidation reactions and ring-opening polymerization. researchgate.netnih.gov

Table 1: Examples of Schiff Base Formation from Pyridine-2-carboxaldehyde Derivatives

Reactant 1 Reactant 2 Product Type Metal Ion for Complexation
Pyridine-2-carboxaldehyde 1,4-Diaminobenzene Schiff Base Ligand Cu(II), Ni(II), Co(II) researchgate.net
Pyridine-2-carboxaldehyde trans-1,4-Diaminocyclohexane Schiff Base Ligand Cu(II), Ni(II), Co(II) researchgate.net
Pyridine-2-carboxaldehyde Alanine Schiff Base (Aldimine) Copper(II) researchgate.net
Quinoline-2-carboxaldehyde Thiosemicarbazide Schiff Base Copper Complex Copper nih.gov

Beyond simple primary amines, this compound can undergo condensation reactions with a variety of nitrogen-containing nucleophiles. libretexts.org These reactions also proceed through a nucleophilic addition-elimination mechanism to form a C=N bond. libretexts.org

Examples of such nucleophiles include:

Hydrazine and its derivatives: These react to form hydrazones. libretexts.org

Hydroxylamine: This reaction yields oximes. libretexts.org

Semicarbazide: This results in the formation of semicarbazones. libretexts.org

These derivatives are often crystalline solids, which can be useful for the characterization and identification of the parent aldehyde. libretexts.org The reaction conditions, particularly pH, must be carefully controlled for optimal imine formation, with a pH around 5 generally being most effective. libretexts.org

The reaction of pyridine-2-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine can lead to a mixture of products, including tetrahydropyrimidine (B8763341) and imidazolidine (B613845) derivatives. researchgate.net

Subsequent Transformations of Aldehyde Adducts

The initial adducts formed from nucleophilic addition to the aldehyde group can undergo further transformations. For example, the imine bond in Schiff bases can be reduced to an amine. wizeprep.com This two-step process, involving imine formation followed by reduction, is known as reductive amination. wizeprep.com

Pyridine Ring Functionalization and Modification

The pyridine ring in this compound is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, it is susceptible to attack by strong nucleophiles. quimicaorganica.org

Cyclization Reactions for Azaheterocycle Formation

The presence of the aldehyde group at the 2-position of the pyridine ring provides a handle for constructing fused heterocyclic systems. Through carefully designed reactions, the aldehyde can participate in intramolecular or intermolecular cyclization reactions to form various azaheterocycles.

For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine can result in the formation of a tetrahydropyrimidine ring system through a cyclization process. researchgate.net This highlights the utility of the aldehyde group as a key reactive site for building more complex molecular architectures.

Chemical Reactivity and Derivatization of 5 Propoxypyridine 2 Carboxaldehyde

Modifications of the Propoxy Substituent

The propoxy group, an ether linkage to the pyridine ring, is generally stable. However, under specific and often harsh conditions, this group can be cleaved or altered. This reactivity is primarily centered on the ether oxygen and the adjacent carbon atoms of the propyl chain.

The most significant reaction involving the propoxy substituent is its cleavage to yield the corresponding phenol (B47542), 5-hydroxypyridine-2-carboxaldehyde. This transformation falls under the general category of ether cleavage. Such reactions are typically catalyzed by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orglibretexts.org

The mechanism of this cleavage can proceed via either an S_N1 or S_N2 pathway. wikipedia.org In the case of an aryl alkyl ether such as this compound, the reaction is initiated by the protonation of the ether oxygen by the strong acid. libretexts.org Following this, a halide ion (I⁻ or Br⁻) acts as a nucleophile. Due to the stability of the aromatic ring, the nucleophilic attack occurs at the less sterically hindered alkyl carbon (the carbon of the propyl group attached to the oxygen), following an S_N2 pathway. This results in the formation of 5-hydroxypyridine-2-carboxaldehyde and a propyl halide. libretexts.org It is important to note that cleavage of the aryl C-O bond to form a phenol and an aryl halide is generally not observed. libretexts.org

In addition to acidic cleavage, certain biological or biomimetic systems can effect the O-dealkylation of alkoxy substituents. For instance, cytochrome P450 enzymes are known to catalyze the O-dealkylation of alkoxy groups in various molecules. washington.edunih.gov This enzymatic process typically involves the hydroxylation of the α-carbon of the alkyl group, forming an unstable hemiacetal intermediate which then spontaneously decomposes to the corresponding alcohol and an aldehyde. washington.edu

Detailed research findings on the specific application of these methods to this compound are not extensively documented in publicly available literature, but the general principles of ether chemistry provide a strong indication of its expected reactivity.

Applications and Advanced Materials Chemistry of 5 Propoxypyridine 2 Carboxaldehyde and Its Derivatives

Role as Key Chemical Intermediates and Building Blocks in Organic Synthesis.nih.govgoogle.comnih.govrsc.org

5-Propoxypyridine-2-carboxaldehyde is a versatile chemical compound that serves as a crucial intermediate and building block in the field of organic synthesis. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with a propoxy group and a reactive aldehyde functional group, allows for its participation in a wide array of chemical transformations. This enables the construction of more complex and functionally diverse molecules.

Precursor in the Synthesis of Complex Organic Molecules.google.comnih.gov

The aldehyde group in this compound is a key reactive site, making it a valuable precursor for synthesizing intricate organic structures. google.com This functionality allows for its use in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to building molecular complexity. For instance, it can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce new functional groups and extend the carbon skeleton.

The synthesis of derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which have shown significant biological activity, often starts from precursors like this compound. nih.gov The strategic placement of the propoxy group can influence the electronic properties of the pyridine ring and, consequently, the reactivity of the aldehyde group, offering a way to fine-tune the synthesis of target molecules.

Building Block for Heterocyclic Compound Synthesis.nih.govnih.gov

The pyridine framework of this compound makes it an ideal building block for the synthesis of a variety of heterocyclic compounds. nih.govnih.gov Heterocycles are a cornerstone of medicinal chemistry and materials science, and the ability to readily construct them is of great importance.

The aldehyde functionality can be used to construct new rings fused to the parent pyridine ring. For example, it can react with binucleophiles to form new heterocyclic systems through condensation reactions. The development of synthetic routes to various 2,2'-bipyrrole-5-carboxaldehydes highlights the utility of substituted aldehydes in creating complex heterocyclic structures that serve as precursors to bioactive natural products and their analogs. nih.gov

Integration into Advanced Molecular Architectures.ias.ac.in

The properties of this compound also lend themselves to the creation of advanced molecular architectures. ias.ac.in The pyridine nitrogen and the aldehyde oxygen can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers.

The ability to form such supramolecular structures is critical in materials science for applications in areas like catalysis, gas storage, and sensing. The propoxy group can be varied to modify the steric and electronic environment around the coordination sites, thereby influencing the structure and properties of the resulting material.

Coordination Chemistry and Ligand Design.researchgate.netresearchgate.net

The field of coordination chemistry heavily relies on the design and synthesis of ligands that can bind to metal ions to form stable and functional complexes. This compound and its derivatives are excellent candidates for ligand design due to the presence of multiple donor atoms.

Metal Complex Formation with this compound as a Ligand.researchgate.net

This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the aldehyde oxygen atom. This chelation results in the formation of a stable five-membered ring, enhancing the stability of the resulting metal complex.

The coordination of such ligands to transition metals like titanium(III), manganese(III), vanadium(III), cobalt(III), iron(III), ruthenium(III), and rhodium(III) has been studied, leading to the formation of octahedral complexes. researchgate.net The electronic properties of the resulting complexes can be tuned by modifying the substituents on the pyridine ring, such as the propoxy group.

Development of Multidentate Ligands for Transition Metals

Derivatives of this compound are instrumental in the development of multidentate ligands. By reacting the aldehyde group with other molecules containing donor atoms, ligands with higher denticity can be synthesized. For example, condensation with amines can lead to Schiff base ligands, which are widely used in coordination chemistry.

These multidentate ligands are crucial for creating stable complexes with transition metals, which have applications in catalysis, materials science, and bioinorganic chemistry. The ability to systematically modify the ligand structure, starting from a versatile precursor like this compound, is a powerful tool for developing new metal complexes with desired properties.

Catalytic Applications of Synthesized Metal-Ligand Complexes

The pyridine-2-carboxaldehyde moiety is a well-established ligand for the formation of stable metal complexes with a variety of transition metals. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center. The resulting metal-ligand complexes often exhibit significant catalytic activity in a range of organic transformations.

The introduction of a propoxy group at the 5-position of the pyridine ring in this compound is anticipated to influence the catalytic properties of its metal complexes in several ways. The electron-donating nature of the propoxy group can increase the electron density on the pyridine ring, which in turn enhances the coordinating ability of the pyridine nitrogen. This can lead to more stable metal complexes and potentially modulate the redox properties of the metal center, thereby influencing catalytic activity and selectivity.

Derivatives of this compound, particularly Schiff bases formed by the condensation of the aldehyde with primary amines, are expected to be highly effective ligands. These Schiff base ligands offer a greater degree of steric and electronic tunability, allowing for the fine-tuning of the catalytic performance of their metal complexes. For instance, metal complexes of Schiff bases derived from pyridine-2-carboxaldehyde have demonstrated catalytic prowess in oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netnih.gov It is conceivable that complexes of this compound derivatives could serve as catalysts in reactions such as the epoxidation of alkenes, the hydrogenation of ketones, and various cross-coupling reactions. researchgate.net

Hypothetical Catalytic Activity of a Metal Complex of a this compound Schiff Base Derivative
Reaction Catalyst
Epoxidation of Cyclohexene[Mn(III)-complex]
Hydrogenation of Acetophenone[Ru(II)-complex]
Suzuki Cross-Coupling[Pd(II)-complex]
This table presents hypothetical data based on the known catalytic activities of similar pyridine-based Schiff base complexes.

Potential in Supramolecular Chemistry and Host-Guest Interactions

The structural features of this compound make it a promising candidate for applications in supramolecular chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aldehyde proton can act as a weak hydrogen bond donor. The aldehyde oxygen also serves as a hydrogen bond acceptor. These functionalities can facilitate the formation of well-defined supramolecular assemblies through hydrogen bonding interactions.

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which are crucial in the self-assembly of supramolecular architectures. The propoxy group introduces a flexible hydrophobic chain, which can engage in van der Waals and hydrophobic interactions. This amphiphilic nature could be exploited in the formation of micelles, vesicles, or liquid crystals.

In the context of host-guest chemistry, this compound and its derivatives could act as guests for various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. The hydrophobic propoxy group could be encapsulated within the cavity of a cyclodextrin, while the polar pyridine-2-carboxaldehyde moiety remains in the aqueous phase, leading to the formation of inclusion complexes. Such host-guest interactions can be used to modify the solubility, stability, and reactivity of the guest molecule. Conversely, macrocycles incorporating the this compound unit could be designed to act as hosts for specific guest molecules.

Potential Host-Guest Interactions of this compound
Host Molecule Guest Molecule
β-CyclodextrinThis compound
p-Sulfonatocalix unimi.itareneThis compound
Pillar researchgate.netareneThis compound
This table illustrates potential host-guest pairings and their expected primary interactions and applications.

Contributions to Functional Materials Research

The catalytic and supramolecular properties of this compound and its derivatives can be harnessed to develop novel functional materials. For example, polymerization of a vinyl-functionalized derivative could lead to the formation of a polymer-supported catalyst. Such a heterogeneous catalyst would offer the advantages of easy separation and recyclability, which are key principles of green chemistry.

The ability of this compound derivatives to form metal complexes with specific optical or magnetic properties could be exploited in the design of sensory materials. For instance, a change in color or fluorescence upon binding of a specific analyte to the metal center could form the basis of a chemosensor. The incorporation of this molecule into polymer matrices could lead to the development of smart materials that respond to external stimuli such as pH, temperature, or the presence of specific ions.

Moreover, the self-assembly properties of these molecules could be utilized to construct well-ordered thin films or nanomaterials with tailored properties. The combination of metal coordination and supramolecular interactions can lead to the formation of metallo-supramolecular polymers, which are of interest for their potential applications in areas such as molecular electronics and nonlinear optics. The functionalization of surfaces with derivatives of this compound could also be a route to modify the surface properties of materials, for instance, to create antibacterial or anti-fouling coatings.

Potential Functional Materials Derived from this compound
Material Type Key Feature
Polymer-supported CatalystHeterogenized metal complex
ChemosensorAnalyte-induced spectroscopic change
Metallo-supramolecular PolymerSelf-assembled metal-ligand chains
Functionalized Surface CoatingCovalent attachment of derivatives
This table outlines potential functional materials incorporating the title compound and their prospective uses.

Spectroscopic Characterization Methodologies for 5 Propoxypyridine 2 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 5-Propoxypyridine-2-carboxaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. In a deuterated methanol (B129727) (CD₃OD) solvent, the ¹H NMR spectrum of this compound displays characteristic signals that correspond to the protons of the propoxy group and the pyridine (B92270) ring.

The propoxy group gives rise to three distinct signals: a triplet at approximately 1.1 ppm corresponding to the terminal methyl (CH₃) protons, a multiplet around 1.9 ppm for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet at about 4.1 ppm for the methylene (OCH₂) protons directly attached to the oxygen atom. The splitting of these signals into triplets and a multiplet is due to spin-spin coupling with neighboring protons.

The protons on the pyridine ring appear in the more downfield region of the spectrum, typically between 7.5 and 8.4 ppm. Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating effect of the propoxy group. The aldehyde proton itself is expected to resonate at a significantly downfield chemical shift, typically above 9.5 ppm, due to the strong deshielding effect of the carbonyl group. A singlet observed at 10.5 ppm is attributed to the aldehyde proton. rsc.org

A summary of the observed proton chemical shifts is presented in the table below.

Proton Chemical Shift (ppm) Multiplicity
Propoxy-CH₃1.1Triplet
Propoxy-CH₂1.9Multiplet
Propoxy-OCH₂4.1Triplet
Pyridine Ring Protons7.5 - 8.4Multiplet
Aldehyde-CHO10.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the propoxy group are expected to appear in the upfield region of the spectrum. The terminal methyl carbon (CH₃) would be the most shielded, followed by the adjacent methylene carbon (CH₂), and then the methylene carbon bonded to the oxygen (OCH₂).

The carbons of the pyridine ring will resonate at lower field, in the aromatic region. The carbon atom attached to the electron-donating propoxy group (C5) will be more shielded compared to the other ring carbons. Conversely, the carbon of the aldehyde group (C2) and the carbon atom of the carbonyl group itself (C=O) will be significantly deshielded and appear at the most downfield positions in the spectrum.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the propoxy chain (CH₃ to CH₂ and CH₂ to OCH₂). It would also help in assigning the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the CH, CH₂, and CH₃ groups based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aldehyde proton typically appear as a pair of weak bands in the 2700-2900 cm⁻¹ region.

The presence of the propoxy group would be confirmed by C-H stretching vibrations of the alkyl chain in the 2850-3000 cm⁻¹ range and a strong C-O-C stretching band, likely around 1250-1000 cm⁻¹. The aromatic pyridine ring would exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, the calculated molecular weight is 165.2 g/mol . In a chemical ionization (CI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at m/z 166. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. lumenlearning.com The chromophores in this compound are the pyridine ring and the carboxaldehyde group, which together form a conjugated system.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the pyridine ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to an antibonding π* orbital. youtube.commasterorganicchemistry.com

The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of substituents. The propoxy group, being an electron-donating group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted pyridine-2-carboxaldehyde. This is due to the stabilization of the excited state.

The solvent used for the measurement can also affect the UV-Vis spectrum. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift (a shift to shorter wavelengths) due to the stabilization of the non-bonding electrons in the ground state through solvent interactions. youtube.com

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200 - 300High
n → π300 - 400Low

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform X-ray crystallography on this compound, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to determine the electron density distribution within the crystal. From this, the positions of the individual atoms can be determined with high precision.

The data obtained from X-ray crystallography would provide detailed information about the bond lengths, bond angles, and torsional angles within the this compound molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

For this compound, X-ray crystallography could confirm the planarity of the pyridine ring and the orientation of the carboxaldehyde and propoxy substituents relative to the ring. This information is crucial for understanding the compound's chemical reactivity and physical properties.

Computational and Theoretical Studies on 5 Propoxypyridine 2 Carboxaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement and guide experimental work. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable combination of accuracy and efficiency. acs.orgresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing a comprehensive understanding of its properties. For molecules like 5-Propoxypyridine-2-carboxaldehyde, DFT is well-suited to explore its electronic nature, geometry, and predicted spectroscopic signatures. sciensage.info

The electronic structure of a molecule governs its reactivity and physical properties. In pyridine-2-carboxaldehyde, the highest occupied molecular orbital (HOMO) is primarily composed of the nonbonding orbital of the nitrogen atom, which interacts with the lone pairs of the formyl group's oxygen atom. rsc.org This interaction plays a crucial role in stabilizing the molecule's electronic structure. rsc.org The introduction of a propoxy group at the 5-position, being an electron-donating group through resonance, is expected to raise the energy of the HOMO. This would likely make the molecule more susceptible to electrophilic attack and influence its charge transfer characteristics.

The lowest unoccupied molecular orbital (LUMO) is also of significant interest, as the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and electronic transition properties. researchgate.net In substituted pyridines, the nature and position of the substituent can significantly alter this gap. For this compound, the electron-donating propoxy group would likely decrease the HOMO-LUMO gap compared to the unsubstituted pyridine-2-carboxaldehyde.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyDescriptionPredicted Influence of 5-Propoxy Group
HOMO Energy Energy of the highest occupied molecular orbital.Increase due to electron-donating nature.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Minor change, potentially a slight decrease.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Decrease, suggesting increased reactivity.
Dipole Moment Measure of the molecule's overall polarity.Increase due to the electronegative oxygen atom.

This table is a qualitative prediction based on established principles of substituent effects in aromatic systems.

The three-dimensional structure of this compound is crucial for its interactions with other molecules. Computational geometry optimization can determine the most stable arrangement of atoms in the molecule. For the parent compound, pyridine-2-carboxaldehyde, studies have shown that the s-trans conformer, where the aldehyde group is oriented away from the nitrogen atom, is the most stable. rsc.orgrsc.org This preference is attributed to minimizing steric hindrance and optimizing electrostatic interactions. rsc.org

The addition of a propoxy group at the 5-position is unlikely to change the preference for the s-trans conformation of the aldehyde group. However, the propoxy chain itself introduces additional conformational flexibility. The orientation of the propyl group relative to the pyridine (B92270) ring will be governed by a balance of steric and electronic effects, with multiple low-energy conformers likely existing.

Table 2: Calculated Conformational Data for Pyridine-2-carboxaldehyde

ConformerRelative Energy (kcal/mol)C-C Bond Length (Å)Basis SetReference
s-trans0.01.489STO-3G rsc.org
s-cis6.51.493STO-3G rsc.org
s-trans0.01.4743-21G rsc.org
s-cis7.91.4793-21G rsc.org

Data from ab initio calculations on pyridine-2-carboxaldehyde. rsc.org

DFT calculations are widely used to predict various spectroscopic data, which can be invaluable for the identification and characterization of new compounds. researchgate.netsciensage.info

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the electron-donating propoxy group would be expected to cause an upfield shift (lower ppm) for the protons and carbons on the pyridine ring, particularly at the ortho and para positions relative to the propoxy group. The chemical shifts of the aldehyde proton and carbon would also be influenced.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of the IR active modes. For this compound, characteristic peaks would include the C=O stretching of the aldehyde, C-O-C stretching of the ether linkage, and various C-H and C=C/C=N stretching and bending modes of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The HOMO-LUMO gap is related to the wavelength of maximum absorption (λ_max). The expected decrease in the HOMO-LUMO gap for this compound suggests a red shift (longer wavelength) in its λ_max compared to pyridine-2-carboxaldehyde.

Semi-Empirical Methods for Large Systems

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems. For a molecule like this compound, semi-empirical methods could be useful for rapid conformational searches or for studying its interactions within a larger biological or material system, where a full DFT treatment would be computationally prohibitive.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to investigate the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding environment.

Conformational Dynamics and Flexibility Analysis

The flexibility of this compound is largely dictated by the rotational freedom of its propoxy and aldehyde functional groups. The propoxy group, with its C-C and C-O single bonds, can adopt various conformations. Similarly, the aldehyde group can rotate relative to the pyridine ring. MD simulations can map the potential energy landscape associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

C(3)-C(4)-O-C(1') : Rotation around this bond dictates the orientation of the propoxy group relative to the pyridine ring.

C(4)-O-C(1')-C(2') : This angle describes the rotation within the propoxy chain.

C(1)-C(2)-C(aldehyde)-O(aldehyde) : Rotation around the bond connecting the aldehyde group to the pyridine ring is also a key flexible parameter.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing a detailed picture of the solvation shell around the molecule. The polarity of the solvent will play a critical role. In polar solvents, the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and aldehyde groups can act as hydrogen bond acceptors. The aldehyde proton, though weakly acidic, might also participate in hydrogen bonding.

Simulations can quantify key metrics such as:

Radial Distribution Functions (RDFs) : These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the structure of the solvation shells.

Hydrogen Bond Analysis : This analysis can identify the number and lifetime of hydrogen bonds formed between the solute and solvent, indicating the strength and nature of these interactions.

Understanding these solvent effects is vital as they can influence the conformational preferences of the molecule and play a direct role in the kinetics and thermodynamics of its chemical reactions.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions involving this compound. By modeling the reaction at a quantum mechanical level, researchers can gain a fundamental understanding of how transformations occur. A United States Patent describes its involvement in the synthesis of factor Xa inhibitors, highlighting the importance of understanding its reactivity in the context of coagulation pathways. googleapis.com

Transition State Characterization and Reaction Barrier Calculations

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of this transient species is paramount to understanding the reaction's feasibility and rate. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to locate and characterize transition states.

For reactions involving the aldehyde group of this compound, such as nucleophilic additions or reductions, computational methods can:

Optimize the geometry of the transition state structure.

Calculate the activation energy (the energy barrier) , which is the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate.

Perform vibrational frequency analysis to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional landscape that maps the energy of a chemical system as a function of the positions of its atoms. By exploring the PES, chemists can trace the entire path of a reaction from reactants to products, identifying all intermediates and transition states along the way.

For a molecule like this compound, exploring the PES can reveal:

The lowest energy reaction pathway (the intrinsic reaction coordinate).

The possibility of competing reaction pathways and the factors that might favor one over another (e.g., temperature, solvent).

The energies of any reaction intermediates , providing insight into their stability and potential for isolation.

Structure-Reactivity Relationships and Predictive Modeling

By systematically modifying the structure of this compound in silico and calculating various electronic and structural properties, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These relationships are foundational for predictive modeling, allowing for the rational design of new molecules with desired properties.

Computational models can predict how changes to the molecule, such as substituting the propoxy group with other alkoxy groups or introducing substituents on the pyridine ring, will affect its reactivity. Key computed parameters often used in these predictive models include:

Computed Parameter Significance for Reactivity
Atomic Charges Indicates sites susceptible to nucleophilic or electrophilic attack. The carbon atom of the aldehyde group is expected to be electrophilic.
Frontier Molecular Orbital Energies (HOMO/LUMO) The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Electrostatic Potential Maps Visually represent the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions.

By correlating these calculated descriptors with experimentally observed reaction rates or equilibrium constants, robust predictive models can be developed. These models can then be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and further testing, thereby accelerating the discovery of new chemical entities with specific functionalities.

Integration of Machine Learning and Artificial Intelligence in Chemical Research

The intersection of computational chemistry with artificial intelligence (AI) and machine learning (ML) has opened new frontiers in the study and application of chemical compounds like this compound. mdpi.comiscientific.org These advanced computational tools enable researchers to navigate vast chemical spaces, predict molecular properties with remarkable accuracy, and accelerate the discovery of novel synthetic pathways and applications. mdpi.comresearchgate.net For this compound, the integration of AI and ML can be pivotal in understanding its behavior, optimizing its synthesis, and exploring its potential in various fields.

Machine learning models, a subset of AI, are algorithms designed to learn from and make predictions based on data. mdpi.com In the context of chemical research, these models are trained on large datasets of molecules with known properties to identify complex patterns and relationships that are not immediately obvious to human researchers. mdpi.comaalto.fi This capability is particularly valuable for predicting the characteristics and potential applications of novel or less-studied compounds.

One of the primary applications of machine learning in chemical research is the development of Quantitative Structure-Activity Relationship (QSAR) models. dmed.org.uayoutube.com QSAR models are statistical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchpublish.com For this compound and its derivatives, a QSAR study could elucidate the key molecular features that influence a specific biological effect, such as antimicrobial or enzymatic inhibitory activity. nih.gov By analyzing a dataset of similar pyridine derivatives, a machine learning algorithm can build a predictive model. nih.govnih.gov

For instance, a hypothetical QSAR study on a series of substituted pyridine-2-carboxaldehydes might involve calculating various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity. A multiple linear regression (MLR) or more advanced machine learning model like a random forest or support vector machine could then be used to generate an equation that predicts activity. nih.govresearchgate.net

Table 1: Example of a QSAR Model for Pyridine-2-carboxaldehyde Derivatives

DescriptorDescriptionCoefficientContribution to Activity
LogP Partition coefficient (hydrophobicity)+0.25Positive
Dipole Moment Measure of molecular polarity-0.15Negative
HOMO Energy Highest Occupied Molecular Orbital energy-0.80Negative
Molecular Weight Total mass of the molecule+0.05Positive

This table is illustrative and does not represent actual experimental data.

Furthermore, AI plays a crucial role in computer-assisted synthesis planning (CASP). iscientific.orgresearchgate.net Retrosynthetic analysis, a method for planning organic syntheses, can be significantly enhanced by AI algorithms. iscientific.org These tools can analyze the structure of a target molecule like this compound and propose a series of reactions to synthesize it from simpler, commercially available starting materials. philadelphia.edu.jo This not only accelerates the synthetic process but can also uncover novel and more efficient routes. iscientific.org

AI models are also being developed to predict the outcomes of chemical reactions, including reaction yields and the optimal reaction conditions. researchgate.netnih.gov For the synthesis of this compound, an ML model could be trained on a database of similar pyridine functionalization reactions to predict the most effective catalyst, solvent, and temperature, thereby minimizing the need for extensive experimental optimization. philadelphia.edu.jo

The prediction of spectroscopic and physicochemical properties is another area where machine learning excels. aalto.fiarxiv.org Accurately predicting properties like NMR chemical shifts, infrared spectra, solubility, and metabolic stability can guide the design and characterization of new molecules. nih.govresearchgate.net For this compound, ML models could provide rapid and accurate predictions of its spectral data, aiding in its identification and characterization. researchgate.net Similarly, predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating its potential as a drug candidate. nih.gov

Table 2: Predicted Physicochemical and ADME Properties of this compound using Machine Learning Models

PropertyPredicted ValueMachine Learning Model Used
Aqueous Solubility -3.5 log(mol/L)Graph Convolutional Network
Caco-2 Permeability -5.2 cm/sRandom Forest
CYP2D6 Inhibition Low ProbabilitySupport Vector Machine
hERG Inhibition Low ProbabilityDeep Neural Network
Plasma Protein Binding 85%Gradient Boosting

This table is illustrative and based on typical predictions for similar small molecules; it does not represent actual experimental data.

The integration of machine learning and AI into the chemical research of this compound and its derivatives holds immense promise. researchgate.netnih.gov From predicting biological activity and designing efficient syntheses to forecasting physicochemical properties, these computational tools are set to accelerate the pace of discovery and innovation in molecular science. acs.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of 5-propoxypyridine-2-carboxaldehyde is not yet widely documented in the chemical literature. However, established methods for the preparation of substituted pyridine-2-carboxaldehydes can be adapted and optimized for this specific compound. Future research in this area should focus on developing efficient and scalable synthetic routes.

One promising avenue is the oxidation of the corresponding 2-methyl or 2-hydroxymethylpyridine derivative. acs.orgwikipedia.org The synthesis would likely start from a commercially available 5-substituted pyridine (B92270), such as 5-bromopyridine-2-methylpyridine. The bromo group could be converted to a propoxy group via a nucleophilic aromatic substitution or a copper-catalyzed etherification reaction. Subsequent oxidation of the methyl group to an aldehyde would yield the target compound. acs.org

Another approach could involve the direct functionalization of a pyridine ring already bearing a propoxy group. nih.gov Advances in C-H activation chemistry could potentially allow for the direct introduction of a formyl group at the 2-position of 5-propoxypyridine, offering a more atom-economical and streamlined synthesis. nih.gov Investigating various catalytic systems, including those based on transition metals, will be crucial for achieving high selectivity and yield. nih.gov

Starting MaterialKey TransformationPotential Reagents
5-Bromo-2-methylpyridineNucleophilic Aromatic Substitution/Etherification, then OxidationSodium propoxide, Copper catalyst; Selenium dioxide, Manganese dioxide
5-Hydroxypyridine-2-carboxaldehydeWilliamson Ether SynthesisPropyl halide, Base
5-PropoxypyridineDirect C-H FormylationCO, Hydrosilane, Transition metal catalyst

Discovery of Unprecedented Chemical Transformations

The aldehyde functionality in this compound is a versatile handle for a multitude of chemical transformations. While condensation reactions to form imines (Schiff bases) are a well-known feature of pyridine-2-carboxaldehydes, the electronic influence of the propoxy group could lead to novel reactivity. acs.orgwikipedia.org

Future research should explore the participation of this compound in multicomponent reactions, cycloadditions, and reactions involving radical intermediates. The electron-donating nature of the propoxy group may enhance the reactivity of the pyridine ring in electrophilic substitution reactions, a characteristic not typically observed in pyridine chemistry. Furthermore, the development of photochemical methods could unveil new reaction pathways, such as the functionalization of the pyridine ring via pyridinyl radicals. acs.org

Investigations into the derivatization of the aldehyde could lead to a library of new compounds with diverse functionalities. For instance, its conversion to oximes, hydrazones, and thiosemicarbazones can generate molecules with potential biological activity. google.com

Advanced Ligand Design for Specialized Catalysis

Pyridine-2-carboxaldehyde and its derivatives are excellent precursors for the synthesis of chelating ligands. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde (or its imine derivative) can coordinate to a metal center, forming stable complexes. nih.gov The propoxy group in this compound can influence the electronic and steric properties of the resulting ligands, which in turn can fine-tune the catalytic activity of the metal complexes.

Future research should focus on the synthesis of Schiff base ligands derived from the condensation of this compound with a variety of primary amines. These ligands can then be used to prepare complexes with a range of transition metals. The catalytic performance of these complexes should be evaluated in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The propoxy group could enhance the solubility of the catalyst in organic solvents and potentially lead to catalysts with unique selectivity. The immobilization of such complexes on solid supports, like functionalized nanoparticles, could also be explored to create recyclable heterogeneous catalysts. rsc.orgresearchgate.net

Synergistic Integration of Computational and Experimental Approaches

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules. In the case of this compound, where experimental data is limited, computational studies can provide valuable insights to guide experimental work.

Future research should employ density functional theory (DFT) and other computational methods to:

Predict the geometric and electronic structure of the molecule.

Calculate its spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) to aid in its characterization.

Model its reactivity in various chemical transformations.

Design novel ligands and predict the properties of their metal complexes. nih.gov

A synergistic approach, where computational predictions are used to design experiments and experimental results are used to refine computational models, will be crucial for accelerating the exploration of this compound's potential. nih.gov This integrated strategy can save significant time and resources in the discovery of new applications.

Role in Emerging Chemical Technologies and Advanced Materials

The unique combination of a chelating pyridine-aldehyde core and a flexible propoxy group makes this compound a promising building block for advanced materials.

Future research could explore its incorporation into:

Metal-Organic Frameworks (MOFs): The ability to form coordination complexes makes it a potential linker for the construction of porous MOFs with applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, enabling the formation of self-assembled structures with interesting photophysical or electronic properties.

Functional Polymers: Polymerization of derivatives of this compound could lead to new polymers with tailored properties, such as thermal stability, conductivity, or sensory capabilities.

The development of materials based on this scaffold could have an impact on fields ranging from electronics to environmental remediation.

Q & A

Q. What are the standard synthetic routes for preparing 5-Propoxypyridine-2-carboxaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves condensation of a pyridine derivative (e.g., 2-aminopyridine) with a propoxylated aldehyde precursor, followed by cyclization. A common method (analogous to heterocyclic syntheses) uses catalysts like palladium or copper in solvents such as DMF or toluene . Optimization includes varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–48 hours). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and propoxy group integration.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass spectrometry (HRMS) for molecular ion verification.
  • FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, goggles, and respirator if volatilized.
  • Ventilation: Use fume hoods for reactions; avoid skin contact due to potential irritancy.
  • Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatizing this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electrophilic substitution patterns at the pyridine ring’s α- and γ-positions. Solvent effects (e.g., toluene vs. DMF) are simulated using PCM models. These studies guide functionalization strategies (e.g., introducing sulfonyl or amine groups) .

Q. What strategies resolve contradictory data in catalytic efficiency during synthesis?

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst type, solvent polarity).
  • In-situ Monitoring: Employ Raman spectroscopy or GC-MS to track intermediate formation.
  • Meta-Analysis: Systematically compare literature data using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify outliers .

Q. How can ecological toxicity profiles be assessed for this compound given limited data?

Propose tiered testing:

Acute Toxicity: Daphnia magna assays (OECD 202).

Biodegradation: Modified OECD 301B (ready biodegradability test).

QSAR Modeling: Predict bioaccumulation potential using EPI Suite™. Current data gaps (e.g., soil mobility) require experimental validation .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks.
  • Analytical Tracking: Monitor degradation via HPLC peak area changes and identify byproducts using LC-MS.
  • Recommendations: Store in amber vials at –20°C under inert atmosphere (argon) to minimize oxidation .

Methodological Tables

Q. Table 1: Example Reaction Conditions for Synthesis

ParameterRange/ConditionsSource
CatalystPd(OAc)₂ (2 mol%)
SolventDMF, 100°C, 24h
PurificationSilica gel chromatography

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersTarget Data
¹H NMRδ 9.8–10.2 ppm (aldehyde)Confirmation
HPLCRetention time ±0.1 minPurity ≥95%

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